2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile
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Overview
Description
2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile is an organic compound with the molecular formula C14H10N4. It is a derivative of bipyridine, featuring two acetonitrile groups attached to the 5,5’-positions of the bipyridine core. This compound is known for its applications in coordination chemistry and materials science, particularly in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile typically involves the reaction of 2,2’-bipyridine with acetonitrile derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the bipyridine, followed by the addition of acetonitrile to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridine N-oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile exerts its effects is primarily through its ability to chelate metal ions. The bipyridine core forms stable complexes with transition metals, facilitating various catalytic and electronic processes. The nitrile groups can participate in additional coordination or undergo further chemical modifications, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound, lacking the acetonitrile groups, is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer with nitrogen atoms in different positions, used in similar applications but with different coordination properties.
1,10-Phenanthroline: A related compound with a similar structure, known for its strong metal-chelating ability.
Uniqueness
2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile is unique due to the presence of the acetonitrile groups, which provide additional sites for chemical modification and coordination. This enhances its utility in the synthesis of complex materials and its versatility in various chemical reactions .
Properties
IUPAC Name |
2-[6-[5-(cyanomethyl)pyridin-2-yl]pyridin-3-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-7-5-11-1-3-13(17-9-11)14-4-2-12(6-8-16)10-18-14/h1-4,9-10H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDVCQDDAPUWLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)C2=NC=C(C=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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